molecular formula C24H20FN3O2S B328569 N-[[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-fluorobenzamide

N-[[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-fluorobenzamide

Cat. No.: B328569
M. Wt: 433.5 g/mol
InChI Key: CUKQEJLGGVIWAQ-UHFFFAOYSA-N
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Description

N-[[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring, a carbamothioyl group, and a fluorobenzamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-fluorobenzamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis may include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamothioyl Group: This step involves the reaction of the benzoxazole derivative with a thiocarbamoyl chloride in the presence of a base.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the intermediate with 4-fluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-fluorobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzoxazole ring may facilitate binding to aromatic residues, while the carbamothioyl group could form covalent bonds with nucleophilic sites on proteins. The fluorobenzamide moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

N-[[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-fluorobenzamide can be compared with other compounds that contain similar functional groups:

    Benzoxazole Derivatives: Compounds with benzoxazole rings are known for their antimicrobial and anticancer properties.

    Carbamothioyl Compounds: These compounds are often used as intermediates in the synthesis of pharmaceuticals.

    Fluorobenzamides: Known for their use in medicinal chemistry due to the bioisosteric properties of fluorine.

List of Similar Compounds

  • 5,6-Dimethyl-1,3-benzoxazole
  • 2-Methylphenyl isothiocyanate
  • 4-Fluorobenzamide

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H20FN3O2S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-fluorobenzamide

InChI

InChI=1S/C24H20FN3O2S/c1-13-4-5-17(23-26-20-10-14(2)15(3)11-21(20)30-23)12-19(13)27-24(31)28-22(29)16-6-8-18(25)9-7-16/h4-12H,1-3H3,(H2,27,28,29,31)

InChI Key

CUKQEJLGGVIWAQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C)NC(=S)NC(=O)C4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C)NC(=S)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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